molecular formula C6H5F4N3 B13690043 3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine

3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine

Katalognummer: B13690043
Molekulargewicht: 195.12 g/mol
InChI-Schlüssel: LPYOTMFNDMXIFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a hydrazinyl group in its structure imparts unique physical and chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is particularly noted for its potential use in the development of pharmaceuticals and agrochemicals due to its distinctive reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the substitution of hydrogen atoms with fluorine using trichloromethyl-pyridine as a starting material .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials. The direct fluorination method and the building-block method are commonly employed in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or hydrazines.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The hydrazinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine is unique due to the presence of both fluorine atoms and a hydrazinyl group, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C6H5F4N3

Molekulargewicht

195.12 g/mol

IUPAC-Name

[3-fluoro-4-(trifluoromethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C6H5F4N3/c7-4-3(6(8,9)10)1-2-12-5(4)13-11/h1-2H,11H2,(H,12,13)

InChI-Schlüssel

LPYOTMFNDMXIFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1C(F)(F)F)F)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.